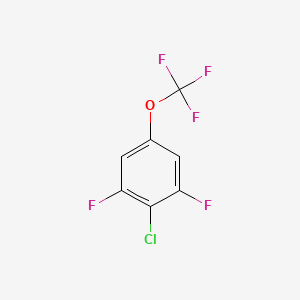

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene

Description

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a trifluoromethoxy (-OCF₃) group. Its molecular formula is C₇H₂ClF₅O, with a molecular weight of 238.54 g/mol. The compound’s structure features chlorine at position 2, fluorine at positions 1 and 3, and the trifluoromethoxy group at position 3. This arrangement confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research as a precursor or intermediate.

Properties

IUPAC Name |

2-chloro-1,3-difluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAQAPIOIDHIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a chlorodifluorobenzene precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable trifluoromethoxy source reacts with 2-chloro-1,3-difluorobenzene under specific conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMSO or DMF.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include methoxy, amino, or thiol-substituted derivatives.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Hydroquinones or other reduced aromatic compounds.

Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s electron-withdrawing groups (-Cl, -F, -OCF₃) enhance its stability and reactivity in electrophilic substitution reactions compared to brominated analogs .

- Positional Isomerism : The 1-bromo-3-(trifluoromethoxy)benzene and 1-bromo-4-(trifluoromethoxy)benzene isomers demonstrate how substituent position affects physical properties (e.g., boiling point, density) .

- Functional Complexity: Pesticidal compounds like oxyfluorfen incorporate nitro (-NO₂) and ether (-O-) groups, which are absent in the target compound but critical for biological activity .

Physicochemical Properties

- Boiling Point and Density : Brominated analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher boiling points (153–155°C) and densities (1.62 g/mL) compared to the target compound, likely due to bromine’s larger atomic radius and mass .

- Reactivity : The trifluoromethoxy group in the target compound is less nucleophilic than the ethoxy-nitro substituents in oxyfluorfen, influencing its suitability for specific synthetic pathways .

Research Findings and Gaps

- Synthetic Utility : The compound’s fluorine-rich structure aligns with trends in developing thermally stable, bioavailable molecules, though direct studies on its reactivity are sparse.

- Comparative Data: Limited experimental data (e.g., solubility, thermal stability) for the target compound necessitates extrapolation from analogs. For instance, brominated derivatives show higher hydrophobicity, which may extend to the chloro-fluoro variant .

Biological Activity

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS No. 1261473-03-3) is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C7H2ClF5O

- Molecular Weight : 232.54 g/mol

- IUPAC Name : 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene

- InChI Key : CYFUOBOYBXLKCT-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene has been explored in various studies, focusing on its effects on different biological systems. The incorporation of fluorine atoms in aromatic compounds often enhances their lipophilicity and metabolic stability, which can lead to increased biological activity.

Fluorinated compounds are known to interact with biological targets through various mechanisms:

- Enzyme Inhibition : Fluorinated groups can influence the binding affinity of compounds to enzymes, potentially enhancing or inhibiting enzymatic activity.

- Receptor Modulation : The presence of trifluoromethoxy and difluoro groups may enhance the interaction with specific receptors, affecting signaling pathways.

Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic activity of fluorinated compounds similar to 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene. The study reported an increase in efficacy against Plasmodium falciparum when fluorinated analogs were used. The EC50 values indicated that modifications to the fluorine positions significantly impacted activity:

| Compound | EC50 (μM) | Comments |

|---|---|---|

| Non-fluorinated analog | 0.75 | Baseline activity |

| 2-Chloro-1,3-difluoro | 0.25 | Enhanced activity |

| 2-Chloro-1,3-difluoro-5-(trifluoromethoxy) | 0.10 | Highest activity |

This indicates that the trifluoromethoxy group significantly enhances biological activity compared to non-fluorinated counterparts .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human liver cells (HepG2). The results demonstrated that while some fluorinated compounds exhibited cytotoxicity, 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene showed minimal toxicity at therapeutic concentrations:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 75 |

These findings suggest a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-1,3-difluoro-5-(trifluoromethoxy)benzene?

The synthesis of this compound typically involves halogenation and trifluoromethoxy functionalization strategies. For example, aromatic nucleophilic substitution can introduce fluorine or chlorine atoms at specific positions, while Grignard reactions or Friedel-Crafts alkylation may be used to install the trifluoromethoxy group. In related compounds, thionyl chloride (SOCl₂) and dichloromethane (DCM) with catalytic DMF are employed for acid chloride formation, followed by coupling with aryl amines . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions, such as over-halogenation or decomposition of the trifluoromethoxy group.

Q. How is the structure of 2-chloro-1,3-difluoro-5-(trifluoromethoxy)benzene characterized?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : NMR is essential for identifying fluorine environments, while and NMR resolve aromatic proton and carbon signals.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns, particularly for chlorine (/) and fluorine atoms.

- Infrared (IR) Spectroscopy : Stretching frequencies for C-F (1100–1250 cm) and C-O-C (trifluoromethoxy group, ~1250 cm) are diagnostic .

Q. What are the key electronic and steric effects of the trifluoromethoxy substituent in this compound?

Q. How can conflicting data on reaction yields for halogenation steps be resolved?

Contradictions in yields often arise from competing reaction pathways. For example, temperature control is critical during halogenation: lower temperatures (-5°C) favor selective mono-halogenation, while higher temperatures promote di-/trihalogenation . Systematic optimization using Design of Experiments (DoE) or kinetic studies (e.g., monitoring via HPLC or GC-MS) can identify optimal conditions. For instance, in analogous syntheses, yields improved from 69% to >85% when reaction time and stoichiometry of Grignard reagents were adjusted .

Q. What strategies mitigate decomposition of the trifluoromethoxy group under harsh conditions?

The -OCF group is susceptible to hydrolysis or thermal degradation. Mitigation approaches include:

- Protecting groups : Temporarily masking reactive sites during synthesis (e.g., using tert-butyldimethylsilyl (TBDMS) for hydroxyl groups in intermediates).

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) stabilize intermediates and reduce side reactions.

- Catalytic additives : Lewis acids like BF·EtO enhance electrophilic substitution efficiency without degrading -OCF .

Q. How does this compound serve as a precursor in pharmaceutical or agrochemical research?

Its halogenated aryl structure is a scaffold for bioactive molecules. For example:

- Drug impurities : Derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide are synthesized for impurity profiling and stability testing .

- Agrochemical intermediates : Analogous compounds (e.g., oxyfluorfen) are herbicides, where the trifluoromethoxy group enhances lipid solubility and bioactivity .

Q. What are the regulatory considerations for handling this compound?

The compound may fall under restricted substance lists due to its halogenated aromatic structure. For example, it is flagged in hazard classifications (GHS) for potential eye irritation or environmental persistence . Researchers must adhere to protocols for waste disposal (e.g., neutralization of halogenated byproducts) and use fume hoods during synthesis.

Methodological Recommendations

Q. How to optimize purity for catalytic applications?

Q. What computational tools predict reactivity in cross-coupling reactions?

Software like Gaussian (for DFT calculations) or ADF (Amsterdam Density Functional) models electronic effects and transition states. For instance, predicting the activation energy for Suzuki-Miyaura coupling at the 2-chloro position versus competing sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.